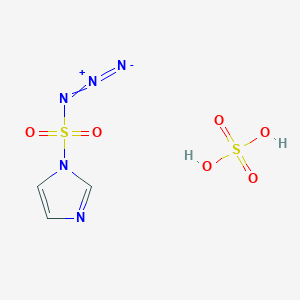

1H-Imidazole-1-sulfonyl azide sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Imidazole-1-sulfonyl Azide is a reagent used in the synthesis of heparin-related di- and tetrasaccharides . It is an azide salt that can serve as an intermediate in organic synthesis and materials chemistry, often used in the synthesis of bioactive molecules and organic functional materials .

Synthesis Analysis

A simple, reproducible, and scalable synthesis of imidazole-1-sulfonyl azide hydrogen sulfate has been reported utilizing only EtOAc as a solvent. The product is readily isolated by filtration and has been demonstrated in the synthesis of up to 46 g of the diazo transfer reagent . The hydrochloride salt of this compound is also available commercially, but can degrade to release explosive byproducts .Molecular Structure Analysis

The molecular formula of 1H-Imidazole-1-sulfonyl Azide is C3H3N5O2S . Its average mass is 173.153 Da and its monoisotopic mass is 173.000748 Da .Chemical Reactions Analysis

Imidazole-1-sulfonyl azide and salts thereof are valuable reagents for diazo-transfer reactions, most particularly conversion of primary amines to azides . The parent reagent and its HCl salt present stability and detonation risks, but the hydrogen sulfate salt is significantly more stable .Physical And Chemical Properties Analysis

1H-Imidazole-1-sulfonyl azide sulfate is a colorless liquid . Some of its organic-soluble salts can be safely handled and stored as a solid . The melting point is 102-104°C . It is slightly soluble in methanol and water . It is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water .Aplicaciones Científicas De Investigación

- Abstract : Imidazole-1-sulfonyl azide serves as a diazotransfer reagent. It provides a safe and facile route for the synthesis of sulfonyl azides from primary sulfonamides without the need for copper salts. The procedure is optimized to minimize explosion risks, and it yields high production with minimal batch variation, even without extensive pretreatment of reagents and solvents .

- Abstract : Imidazole-1-sulfonyl azide is a crystalline, shelf-stable alternative to triflyl azide (TfN3) in diazotransfer reactions. Unlike TfN3, it is soluble in water and can be handled safely. This property makes it valuable for preparing organic azides from aminosugars, amino acids, and anilines .

- Abstract : Imidazole and its derivatives, including imidazole-1-sulfonyl azide, play a crucial role in multicomponent reactions (MCRs). These reactions allow the rapid assembly of complex molecules from simple starting materials. Imidazole-based MCRs have applications in synthetic chemistry, drug discovery, and materials science .

- Abstract : Researchers have explored the use of imidazole-1-sulfonyl azide for photocrosslinking and bioorthogonal chemistry. Its azide group reacts selectively with alkynes or strained cyclooctynes under mild conditions, allowing site-specific labeling of biomolecules .

- Abstract : The explosive nature of imidazole-1-sulfonyl azide makes it useful for detecting other explosives. Researchers have explored its potential as a sensing agent for security applications .

Diazotransfer Reagent

Alternative to Triflyl Azide (TfN3)

Multicomponent Reactions

Photocrosslinking and Bioorthogonal Chemistry

Explosive Detection and Sensing

Safety And Hazards

As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . Subsequent reports noted that the hydrochloride salt is hygroscopic, and upon prolonged storage was hydrolyzed to produce hydrazoic acid, which made the material sensitive . Recent studies have shown the hydrogen sulfate salt to be significantly less hazardous to handle with decomposition temperature of 131 °C, insensitivity to impact, and low electrostatic discharge and friction sensitivities .

Direcciones Futuras

The hydrogen sulfate salt of imidazole-1-sulfonyl azide is significantly more stable than the parent reagent and its HCl salt . This makes it a relatively safe diazo-transfer reagent to both synthesize and handle . Further improvements have led to its synthesis with increased safety . This could facilitate the use of hydrogen sulfate salt as the reagent of choice for diazo transfer in future research and applications .

Propiedades

IUPAC Name |

N-diazoimidazole-1-sulfonamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLICPAMVUDTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-sulfonyl azide sulfate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)

![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)

![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)